molecular formula C11H23NO2 B1413471 2-(1-(2-Ethoxyethyl)piperidin-4-yl)ethan-1-ol CAS No. 2029565-48-6

2-(1-(2-Ethoxyethyl)piperidin-4-yl)ethan-1-ol

Cat. No.: B1413471
CAS No.: 2029565-48-6
M. Wt: 201.31 g/mol
InChI Key: KNZMXFFNOSCQGL-UHFFFAOYSA-N
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Description

2-(1-(2-Ethoxyethyl)piperidin-4-yl)ethan-1-ol is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a piperidine ring, a common motif in bioactive molecules, substituted with a 2-ethoxyethyl group on the nitrogen and a hydroxyethyl chain on the para position. This structure suggests potential utility as a key synthetic intermediate or building block for the development of more complex molecules. Research into structurally related compounds, particularly those containing the 1-(2-ethoxyethyl)piperidin-4-yl moiety, has shown promise in various therapeutic areas. For instance, similar scaffolds are found in compounds investigated for their activity as antihistamine agents . The presence of the ethan-1-ol chain in this specific compound may allow for further functionalization, making it a versatile precursor for creating chemical libraries for screening or for optimizing the pharmacological properties of lead compounds. As with all such reagents, this product is intended for laboratory research and analysis. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and safety protocols.

Properties

IUPAC Name

2-[1-(2-ethoxyethyl)piperidin-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-2-14-10-8-12-6-3-11(4-7-12)5-9-13/h11,13H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZMXFFNOSCQGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1CCC(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 2-Ethoxyethylamine with 4-Piperidone

A common synthetic route starts with the nucleophilic substitution of 4-piperidone by 2-ethoxyethylamine:

  • Step 1: 2-Ethoxyethylamine reacts with 4-piperidone to form an intermediate amine-substituted piperidine.
  • Step 2: The intermediate is cyclized or further reacted with o-phenylenediamine to form a benzimidazole core when required.
  • Step 3: The product is treated with hydrochloric acid to form a dihydrochloride salt, improving stability and facilitating purification.

This method allows the selective introduction of the 2-ethoxyethyl group at the piperidine nitrogen and the ethan-1-ol group at the 4-position, often under reflux conditions in ethanol or other suitable solvents.

Alkylation and Reduction Approaches

Alternative methods involve:

  • Alkylation of piperidine derivatives with ethoxyethyl halides or tosylates.
  • Reduction of keto intermediates to the corresponding alcohols using reducing agents such as sodium borohydride or catalytic hydrogenation.
  • Use of bases like sodium carbonate or sodium hydroxide to facilitate substitution and hydrolysis steps.

These steps are typically conducted under controlled temperatures (e.g., 80°C for alkylation) and monitored for reaction completion by standard analytical methods.

Industrial Preparation and Process Optimization

Process Flow for High Yield and Purity

Industrial processes focus on:

  • Using ethanol or ethanol-water mixtures as solvents for reflux reactions.
  • Employing bases such as sodium carbonate or sodium hydroxide to adjust pH and drive reactions to completion.
  • Removing solvents by distillation or evaporation under reduced pressure.
  • Filtering and drying the solid products at controlled temperatures (e.g., 70°C) to obtain high-purity crystalline or amorphous solids.

Crystallization and Polymorph Control

For pharmaceutical applications, controlling the solid-state form of the compound is critical:

  • Dissolution of the compound in dichloromethane and methanol followed by solvent removal yields amorphous forms.
  • Addition of seeding materials and use of anti-solvents like methyl tert-butyl ether and cyclohexane at low temperatures (-10°C to 15°C) facilitate crystallization into specific polymorphs with desired stability and purity.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Yield Notes
1 Nucleophilic substitution 2-Ethoxyethylamine + 4-piperidone, reflux in ethanol Intermediate amine-substituted piperidine Forms N-(2-ethoxyethyl)piperidine core
2 Cyclization (if benzimidazole needed) o-Phenylenediamine, acid catalyst, reflux Benzimidazole-piperidine derivative Optional step for benzimidazole formation
3 Alkylation Alkyl halide/tosylate, sodium carbonate, DMF, 80°C Alkylated piperidine derivative High yield (~80%) reported
4 Reduction Sodium borohydride or catalytic hydrogenation 2-(1-(2-Ethoxyethyl)piperidin-4-yl)ethan-1-ol Conversion of keto to alcohol
5 Acid/base treatment HCl for salt formation; NaOH for neutralization Dihydrochloride salt or free base Purification and stabilization step
6 Crystallization Solvent mixture (DCM/methanol), anti-solvent, seeding Crystalline or amorphous solid Polymorph control for pharmaceutical grade

Research Findings and Notes

  • The use of sodium carbonate and ethanol as base and solvent respectively in alkylation steps provides high yields (~79-81%) and simplifies purification by avoiding explosive reagents like sodium hydride.
  • Hydrolysis under acidic or alkaline conditions allows selective conversion of esters to acids or alcohols, facilitating downstream functionalization.
  • Crystallization methods employing seeding and anti-solvents improve polymorphic purity and stability, essential for pharmaceutical applications.
  • Avoidance of chromatographic purification steps in industrial processes enhances cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-Ethoxyethyl)piperidin-4-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(1-(2-Ethoxyethyl)piperidin-4-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating conditions such as allergic rhinitis and chronic idiopathic urticaria.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1-(2-Ethoxyethyl)piperidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an antihistamine by blocking histamine receptors, thereby reducing allergic responses .

Comparison with Similar Compounds

Flonoltinib Maleate (FM)

  • Structure: 2-((1-(2-fluoro-4-((4-(1-isopropyl-1H-pyrazol-4-yl)-5-methylpyrimidin-2-yl)amino)phenyl)piperidin-4-yl)(methyl)amino)ethan-1-ol .
  • Key Features: Aromatic pyrimidine and fluorophenyl substituents linked to the piperidine. Methylamino-ethanol side chain.
  • Pharmacology: Dual JAK2/FLT3 inhibitor with nanomolar efficacy in hematologic cancers. Compared to 2-(1-(2-ethoxyethyl)piperidin-4-yl)ethan-1-ol, FM’s extended aromatic system enhances target affinity but reduces solubility .

Ruxolitinib Phosphate

  • Structure : Piperidine-free but shares a hydroxyethylamine motif.
  • Comparison : Unlike 2-(1-(2-ethoxyethyl)piperidin-4-yl)ethan-1-ol, ruxolitinib’s pyrrolopyrimidine core targets JAK1/2 specifically, demonstrating the importance of heterocyclic systems in kinase selectivity .

GLS1 Inhibitors with Piperidine-Ethanol Scaffolds

2-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol Analogs

  • Structure : Thiadiazole ring at the 1-position of piperidine .
  • Key Features :
    • Thiadiazole enhances allosteric binding to GLS1.
    • Hydroxyethyl group stabilizes interactions with Glu312 and Arg320 in GLS1.
  • Pharmacology : IC₅₀ values range from 50–200 nM, outperforming earlier inhibitors like BPTES. The ethoxyethyl group in 2-(1-(2-ethoxyethyl)piperidin-4-yl)ethan-1-ol may offer similar potency if optimized for GLS1 binding .

Alkane Chain-Tailored GLS1 Inhibitors

  • Structure: Piperidine-ethanol core with alkane chain substituents (e.g., mercaptoethyl linkers) .
  • Comparison : Alkane chains improve metabolic stability but reduce aqueous solubility. The ethoxyethyl group in 2-(1-(2-ethoxyethyl)piperidin-4-yl)ethan-1-ol balances lipophilicity and solubility better than linear chains .

Anti-Inflammatory Piperidine Derivatives

1-(2-Ethoxyethyl)-4-(pent-1-yn-1-yl)piperidin-4-yl Propionate (EPPP)

  • Structure : Propionate ester at the 4-position and pentynyl substituent .
  • Key Features :
    • Esterification enhances bioavailability compared to the hydroxyethyl group in 2-(1-(2-ethoxyethyl)piperidin-4-yl)ethan-1-ol.
    • Pentynyl group modulates immune responses via NF-κB inhibition.

Structural and Pharmacokinetic Comparison Table

Compound Substituents (Piperidine Position) Molecular Weight* Target Key Advantage
2-(1-(2-Ethoxyethyl)piperidin-4-yl)ethan-1-ol 1: 2-ethoxyethyl; 4: hydroxyethyl ~243.3† Underexplored Balanced lipophilicity/solubility
Flonoltinib Maleate 1: Fluorophenyl-pyrimidine; 4: methylamino ~550.5† JAK2/FLT3 High kinase affinity
2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol 1: Thiadiazole; 4: hydroxyethyl ~255.3† GLS1 Potent allosteric inhibition (IC₅₀ < 100 nM)
EPPP 1: 2-ethoxyethyl; 4: propionate-pentynyl ~351.4† NF-κB/Inflammation Enhanced bioavailability via ester

*Estimated based on molecular formulas. †Calculated using PubChem tools or provided data .

Biological Activity

2-(1-(2-Ethoxyethyl)piperidin-4-yl)ethan-1-ol is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is being investigated for its biological activities, particularly its interactions with various receptors and enzymes, which may lead to significant pharmacological effects.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an ethoxyethyl group, contributing to its unique chemical properties. The structure can be represented as follows:

C12H19NO\text{C}_{12}\text{H}_{19}\text{N}\text{O}

The biological activity of 2-(1-(2-Ethoxyethyl)piperidin-4-yl)ethan-1-ol is primarily attributed to its ability to interact with specific molecular targets. It may act as an antihistamine by blocking histamine receptors, thereby reducing allergic responses. Additionally, it has been shown to influence various signaling pathways by modulating receptor activity, which could be beneficial in treating conditions like allergic rhinitis and chronic idiopathic urticaria.

1. Receptor Interactions

Research indicates that this compound may exhibit interactions with several key receptors:

Receptor Effect Reference
Histamine ReceptorsAntihistaminic activity
P2Y2 ReceptorsAntagonistic effects
5-HT4 ReceptorsPartial agonist activity

2. Therapeutic Potential

Studies have suggested that 2-(1-(2-Ethoxyethyl)piperidin-4-yl)ethan-1-ol could be developed into a therapeutic agent for conditions such as:

  • Allergic rhinitis
  • Chronic idiopathic urticaria

Case Study 1: Antihistaminic Activity

In a study focusing on the antihistaminic properties of similar piperidine derivatives, compounds were tested for their ability to inhibit histamine-induced responses in vitro. The results indicated a significant reduction in mucin secretion in bronchial epithelial cells when treated with the compound at concentrations as low as 10 µM, suggesting its potential as an effective antihistamine.

Case Study 2: P2Y2 Receptor Antagonism

A separate investigation evaluated the antagonistic effects of various piperidine derivatives on P2Y2 receptors. The compound demonstrated high-affinity binding and concentration-dependent inhibition of ATPγS-induced responses, highlighting its potential role in managing diseases associated with P2Y receptor dysregulation .

Pharmacological Profile

The pharmacological profile of 2-(1-(2-Ethoxyethyl)piperidin-4-yl)ethan-1-ol includes:

Activity Description
AntihistaminicInhibits histamine receptors
Receptor AntagonismBlocks P2Y2 receptor activity
Serotonergic ModulationActs as a partial agonist at 5-HT4 receptors

Q & A

Q. How can fragment-based crystallography aid in optimizing this compound for anticancer targets?

  • Methodological Answer : Screen fragment libraries (e.g., 500 Da compounds) co-crystallized with targets like FAD-dependent oxidoreductases. Analyze electron density maps (e.g., RMSZ-bond-angle <2.5) to prioritize fragments for hybridization. For example, pyrazolo-pyrimidine fragments improve binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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